Cas no 2137959-86-3 (rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid)

rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid
- rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
- 2137959-86-3
- EN300-1073150
-
- インチ: 1S/C22H21NO4/c24-20(25)22-9-10-23(12-14(22)11-22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22+/m0/s1
- InChIKey: VSHRVXGNYYFKGC-RCDICMHDSA-N
- ほほえんだ: OC([C@@]12CCN(C(=O)OCC3C4C=CC=CC=4C4=CC=CC=C34)C[C@@H]1C2)=O
計算された属性
- せいみつぶんしりょう: 363.14705815g/mol
- どういたいしつりょう: 363.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 599
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1073150-0.25g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 0.25g |
$840.0 | 2023-10-28 | |
Enamine | EN300-1073150-5.0g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 5g |
$4309.0 | 2023-06-10 | ||
Enamine | EN300-1073150-1.0g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 1g |
$1485.0 | 2023-06-10 | ||
Enamine | EN300-1073150-10.0g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 10g |
$6390.0 | 2023-06-10 | ||
Enamine | EN300-1073150-0.5g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
Enamine | EN300-1073150-10g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 10g |
$3929.0 | 2023-10-28 | |
Enamine | EN300-1073150-0.1g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 0.1g |
$804.0 | 2023-10-28 | |
Enamine | EN300-1073150-0.05g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
Enamine | EN300-1073150-2.5g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
Enamine | EN300-1073150-1g |
rac-(1R,6S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid |
2137959-86-3 | 95% | 1g |
$914.0 | 2023-10-28 |
rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acid 関連文献
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo4.1.0heptane-6-carboxylic acidに関する追加情報
Introduction to rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS No. 2137959-86-3)
rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS No. 2137959-86-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of protected amino acids, specifically those with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and drug development.
The chemical structure of rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid features a bicyclic ring system with a central nitrogen atom, making it a valuable building block for the synthesis of complex molecules with diverse biological activities. The presence of the Fmoc protecting group ensures that the amino functionality remains unreactive during synthetic manipulations, allowing for precise control over the formation of peptide bonds and other functional groups.
Recent studies have highlighted the importance of this compound in the development of novel therapeutics for various diseases. For instance, researchers at the University of California, San Francisco, have demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory disorders such as rheumatoid arthritis and Crohn's disease. The unique bicyclic structure provides enhanced stability and bioavailability, which are crucial factors in drug design.
In addition to its anti-inflammatory potential, rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has also shown promise in the field of cancer research. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. This selective inhibition minimizes toxicity to healthy cells, thereby improving the therapeutic index of these compounds.
The synthetic accessibility of rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has further contributed to its popularity in academic and industrial laboratories. The compound can be synthesized through a series of well-established chemical reactions, including nucleophilic substitution and esterification steps. The use of chiral catalysts and enantioselective synthesis methods has enabled researchers to produce enantiomerically pure forms of this compound, which are essential for studying the stereochemical effects on biological activity.
Clinical trials involving derivatives of this compound are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown that these compounds are well-tolerated at therapeutic doses and exhibit favorable pharmacokinetic profiles. These findings have paved the way for more advanced clinical studies to explore their potential as novel therapeutics.
In conclusion, rac-(1R,6S)-3-{(9H-fluoren-9-yl)methoxycarbonyl}-3-azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS No. 2137959-86-3) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an invaluable tool for developing new drugs with improved therapeutic outcomes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the treatment of various diseases and conditions.
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